Cycloshizukaol A

Description

Properties

IUPAC Name |

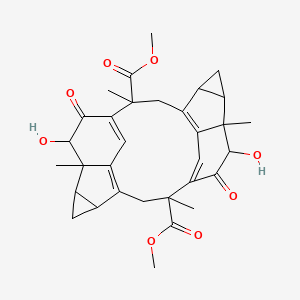

dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPXFYFVBVEVBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C3C=C(C(=O)C(C3(C4C2C4)C)O)C(CC5=C6C=C1C(=O)C(C6(C7C5C7)C)O)(C)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cycloshizukaol A: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a unique symmetrical cyclic lindenane sesquiterpenoid dimer, has garnered interest within the scientific community due to its notable biological activities. First isolated from the roots of Chloranthus species, this natural product has demonstrated potent inhibitory effects on cell adhesion, suggesting its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, natural source, and detailed experimental protocols for the isolation and characterization of Cycloshizukaol A. Furthermore, it delves into its biological activities, including quantitative data and a proposed mechanism of action involving key signaling pathways.

Discovery and Natural Source

Cycloshizukaol A was first discovered as a naturally occurring compound isolated from the roots of Chloranthus japonicus Sieb. (Chloranthaceae)[1]. It is a member of the lindenane class of sesquiterpenoid dimers, which are characteristic chemical constituents of the genus Chloranthus[2][3][4][5]. The compound is described as a symmetrical cyclic lindenane dimer with C2 symmetry.

Table 1: Chemical and Physical Properties of Cycloshizukaol A

| Property | Value |

| Molecular Formula | C₃₂H₃₆O₈ |

| Molecular Weight | 548.6 g/mol |

| CAS Number | 150033-85-5 |

| Chemical Class | Lindenane Sesquiterpenoid Dimer |

| Natural Source | Roots of Chloranthus japonicus Sieb. |

Experimental Protocols

Isolation of Cycloshizukaol A

The following protocol is a representative method for the isolation of Cycloshizukaol A from its natural source, based on established procedures for lindenane sesquiterpenoid dimers from Chloranthus species.

Methodology:

-

Plant Material and Extraction: Dried and powdered roots of Chloranthus japonicus are extracted exhaustively with methanol (MeOH) at room temperature.

-

Concentration and Partitioning: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc).

-

Chromatographic Separation: The EtOAc-soluble fraction, which contains the sesquiterpenoid dimers, is subjected to silica gel column chromatography. The column is typically eluted with a solvent gradient of increasing polarity, such as n-hexane-EtOAc.

-

Purification: Fractions containing Cycloshizukaol A, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography, which may include silica gel and Sephadex LH-20 columns.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Cycloshizukaol A.

Structure Elucidation

The structure of Cycloshizukaol A was determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule. The symmetrical nature of Cycloshizukaol A simplifies the NMR spectra to some extent.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure and absolute configuration of the molecule.

Table 2: Key Spectroscopic Data for Cycloshizukaol A (Representative)

| Technique | Observed Data |

| HR-ESI-MS | [M+Na]⁺ peak corresponding to the molecular formula C₃₂H₃₆O₈Na |

| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups, olefinic protons, and methine protons consistent with a lindenane dimer structure. |

| ¹³C NMR (CDCl₃) | Signals for carbonyl carbons, olefinic carbons, and aliphatic carbons, confirming the sesquiterpenoid dimer skeleton. |

Biological Activity and Mechanism of Action

Cycloshizukaol A has been shown to be a potent inhibitor of cell adhesion. Specifically, it inhibits the phorbol (B1677699) 12-myristate-13-acetate (PMA)-induced homotypic aggregation of human promyelocytic leukemia (HL-60) cells.

Table 3: In Vitro Biological Activity of Cycloshizukaol A

| Assay | Cell Line | Activity | Quantitative Data |

| Cell Aggregation Inhibition | HL-60 | Inhibition of PMA-induced homotypic aggregation | MIC = 0.9 µM |

| Cell Adhesion Molecule Expression | HL-60 | Inhibition of ICAM-1 expression | Dose-dependent |

Proposed Mechanism of Action: Inhibition of Cell Adhesion via NF-κB Pathway

The inhibitory effect of Cycloshizukaol A on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of various genes involved in inflammation and cell adhesion, including ICAM-1.

PMA, the inducer used in the cell aggregation assay, is a potent activator of Protein Kinase C (PKC). PKC activation can trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the transcription of target genes like ICAM-1. Increased expression of ICAM-1 on the cell surface promotes cell-cell adhesion.

It is hypothesized that Cycloshizukaol A interferes with this pathway, thereby downregulating ICAM-1 expression and inhibiting cell adhesion.

Conclusion and Future Perspectives

Cycloshizukaol A represents an intriguing natural product with well-defined anti-cell adhesion properties. Its unique dimeric sesquiterpenoid structure and potent biological activity make it a valuable subject for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on elucidating the precise molecular target of Cycloshizukaol A within the NF-κB signaling pathway and potentially the MAPK pathway. Structure-activity relationship (SAR) studies on synthetic analogues could lead to the development of even more potent and selective inhibitors of cell adhesion, with potential therapeutic applications in inflammatory diseases and cancer metastasis. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of Cycloshizukaol A and related compounds.

References

- 1. Dimeric sesquiterpenoids isolated from Chloranthus japonicus inhibited the expression of cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

What is the chemical structure of Cycloshizukaol A?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer that belongs to the lindenane class of compounds. It is isolated from the roots of Chloranthus serratus, a plant used in traditional medicine. Structurally, Cycloshizukaol A is characterized as a symmetrical cyclic lindenane dimer possessing C2 symmetry.[1] This guide provides a comprehensive overview of its chemical structure, and available biological data.

Chemical Structure and Properties

The chemical identity of Cycloshizukaol A is well-established through various spectroscopic and analytical techniques.

Systematic Name: dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate[2]

Table 1: Chemical and Physical Properties of Cycloshizukaol A

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆O₈ | [2] |

| Molecular Weight | 548.6 g/mol | [2] |

| CAS Number | 150033-85-5 | [3] |

| Appearance | Powder | Pharmaffiliates |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Biological Activity

The biological activities of Cycloshizukaol A are not extensively documented in publicly available literature. However, studies on other lindenane sesquiterpenoid dimers isolated from the Chloranthus genus provide insights into its potential pharmacological effects. These related compounds have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.

Cytotoxic Activity

Limited data suggests that Cycloshizukaol A exhibits weak cytotoxic activity against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of Cycloshizukaol A

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | > 10 |

| HL-60 | Promyelocytic Leukemia | > 10 |

| PANC-1 | Pancreatic Carcinoma | > 10 |

| SK-BR-3 | Breast Adenocarcinoma | > 10 |

| SMMC-7721 | Hepatocellular Carcinoma | > 10 |

Data from MedchemExpress, further experimental details are not provided.

The high IC₅₀ values suggest that Cycloshizukaol A, by itself, may not be a potent cytotoxic agent. However, its complex structure could serve as a scaffold for the development of more active derivatives.

Anti-inflammatory Activity of Related Lindenane Dimers

While specific anti-inflammatory data for Cycloshizukaol A is scarce, numerous studies on other lindenane sesquiterpenoid dimers from Chloranthus species have revealed significant anti-inflammatory properties. These findings suggest that Cycloshizukaol A may possess similar activities.

Recent research has highlighted the potential of these dimers to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

-

Several lindenane sesquiterpenoid dimers isolated from Chloranthus holostegius var. shimianensis exhibited significant inhibitory activity against NLRP3 inflammasome activation, with IC₅₀ values ranging from 2.99 to 8.73 µM.

-

Another study on dimers from Chloranthus fortunei found that one compound reduced the production of reactive oxygen species and interleukin-1β, which is regulated by NLRP3 expression.

-

Lindenane-type sesquiterpenoid dimers from Chloranthus holostegius var. trichoneurus showed significant inhibitory activity on IL-1β production in LPS-induced THP-1 cells.

Given the structural similarities, it is plausible that Cycloshizukaol A could also modulate inflammatory pathways, potentially through the inhibition of the NLRP3 inflammasome. Further investigation is warranted to confirm this hypothesis.

Signaling Pathways

Direct evidence for signaling pathways modulated by Cycloshizukaol A is not available. However, based on the activities of related lindenane dimers, potential pathways of interest include:

-

NLRP3 Inflammasome Pathway: As mentioned, several related compounds inhibit this pathway, which is crucial for the production of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of this pathway could be a key mechanism for the potential anti-inflammatory effects of Cycloshizukaol A.

Below is a generalized logical workflow for investigating the potential inhibitory effect of a compound like Cycloshizukaol A on the NLRP3 inflammasome pathway.

Caption: Logical workflow for investigating NLRP3 inflammasome inhibition.

Experimental Protocols

Isolation and Purification

Cycloshizukaol A is isolated from the roots of Chloranthus serratus. A general procedure for the extraction and isolation of lindenane sesquiterpenoid dimers from Chloranthus species involves:

-

Extraction: The air-dried and powdered plant material is typically extracted with an organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions containing the compounds of interest are subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (C18).

-

Final Purification: Final purification is often achieved using high-performance liquid chromatography (HPLC), typically on a C18 column, to yield the pure compound.

Spectroscopic Analysis

The structure of Cycloshizukaol A would have been elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and thus the molecular formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.

Conclusion and Future Directions

Cycloshizukaol A is a structurally interesting natural product from a plant genus known to produce a variety of bioactive lindenane sesquiterpenoid dimers. While direct evidence for its biological activity is limited, the known anti-inflammatory and cytotoxic effects of its structural analogs suggest that Cycloshizukaol A warrants further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, cytotoxic, and other biological activities of Cycloshizukaol A using a wider range of assays and cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Cycloshizukaol A, with a particular focus on the NLRP3 inflammasome.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of Cycloshizukaol A to explore how modifications to its structure affect its biological activity, which could lead to the development of more potent and selective therapeutic agents.

-

Pharmacokinetic and In Vivo Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and in vivo efficacy of Cycloshizukaol A in animal models of relevant diseases.

Such studies will be crucial in determining the therapeutic potential of Cycloshizukaol A and its derivatives for the treatment of inflammatory diseases and cancer.

References

Cycloshizukaol A: A Technical Overview of its Chemical Identity and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a naturally occurring sesquiterpenoid dimer, has garnered interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and CAS number. Furthermore, it delves into its known biological activities, specifically its inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced cell adhesion and phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced cellular aggregation. This document summarizes the available quantitative data, outlines the experimental methodologies for the key biological assays, and proposes the underlying signaling pathways that may be modulated by Cycloshizukaol A.

Chemical Identification

A precise understanding of a compound's chemical structure is fundamental for any scientific investigation. The following table summarizes the key identifiers for Cycloshizukaol A.

| Identifier | Value | Reference |

| IUPAC Name | dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate | [1] |

| CAS Number | 150033-85-5 | [2][3][4][5] |

| Molecular Formula | C₃₂H₃₆O₈ | |

| Molecular Weight | 548.6 g/mol |

Biological Activity

Cycloshizukaol A has demonstrated noteworthy biological activities suggestive of anti-inflammatory potential. The primary reported activities are the inhibition of monocyte adhesion to Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by TNF-α and the inhibition of PMA-induced homotypic aggregation of HL-60 cells.

Inhibition of TNF-α-Induced Monocyte Adhesion

Inflammation is a complex biological response, and the adhesion of monocytes to the vascular endothelium is a critical initiating step in many inflammatory diseases. This process is mediated by the expression of cell adhesion molecules (CAMs), such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on the surface of endothelial cells, which is potently induced by pro-inflammatory cytokines like TNF-α.

Cycloshizukaol A has been shown to prevent the adhesion of monocytes to HUVECs by inhibiting the expression of these TNF-α-stimulated cell adhesion molecules.

Inhibition of PMA-Induced HL-60 Cell Aggregation

The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying cellular differentiation and aggregation. Phorbol esters like PMA can induce the aggregation of HL-60 cells, a process that involves cell adhesion molecules. The ability of Cycloshizukaol A to inhibit this PMA-induced homotypic aggregation further supports its potential role in modulating cell adhesion processes.

Quantitative Data

Currently, publicly available, specific quantitative data such as IC₅₀ or EC₅₀ values for the aforementioned biological activities of Cycloshizukaol A are limited. Further research and publication of detailed experimental results are required to quantify its potency.

Experimental Protocols

Monocyte Adhesion to HUVEC Assay

This assay quantifies the ability of a compound to inhibit the adhesion of monocytes to a monolayer of endothelial cells.

Workflow:

Methodology:

-

HUVEC Culture: Human Umbilical Vein Endothelial Cells are seeded in a 96-well plate and cultured until they form a confluent monolayer.

-

Compound Treatment: The HUVEC monolayer is pre-incubated with varying concentrations of Cycloshizukaol A for a specified period.

-

Stimulation: The cells are then stimulated with TNF-α to induce the expression of adhesion molecules.

-

Monocyte Labeling: A monocytic cell line (e.g., THP-1) is labeled with a fluorescent dye, such as Calcein-AM.

-

Co-culture: The fluorescently labeled monocytes are added to the HUVEC monolayer and incubated to allow for adhesion.

-

Washing: Non-adherent monocytes are removed by gentle washing.

-

Quantification: The fluorescence intensity of the remaining adherent monocytes is measured using a plate reader. The reduction in fluorescence in the presence of Cycloshizukaol A indicates its inhibitory activity.

PMA-Induced HL-60 Cell Aggregation Assay

This assay assesses the ability of a compound to prevent the clumping of HL-60 cells induced by PMA.

Workflow:

Methodology:

-

Cell Culture: HL-60 cells are cultured in suspension.

-

Compound Treatment: The cells are pre-incubated with different concentrations of Cycloshizukaol A.

-

Induction of Aggregation: PMA is added to the cell suspension to induce aggregation.

-

Incubation: The cell suspension is incubated to allow for the formation of cell aggregates.

-

Quantification: The degree of aggregation can be quantified by various methods, including microscopic examination and counting of single versus aggregated cells, or by measuring changes in light scattering using a spectrophotometer. A decrease in aggregation in the presence of Cycloshizukaol A signifies its inhibitory effect.

Proposed Signaling Pathways

The inhibition of TNF-α-induced expression of VCAM-1 and ICAM-1 by Cycloshizukaol A strongly suggests an interference with the downstream signaling cascade initiated by TNF-α binding to its receptor (TNFR). A key pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Proposed Mechanism of Action:

References

- 1. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICAM-1 and VCAM-1 expression induced by TNF-alpha are inhibited by a glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor necrosis factor-alpha induces VCAM-1-mediated inflammation via c-Src-dependent transactivation of EGF receptors in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ApoM Suppresses TNF-α-Induced Expression of ICAM-1 and VCAM-1 Through Inhibiting the Activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Cycloshizukaol A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer isolated from the roots of Chloranthus serratus.[1] It possesses a unique and complex heptacyclic structure characterized by a C2 symmetry and a central cyclododecatetraene ring. As a member of the lindenane class of sesquiterpenoids, Cycloshizukaol A has drawn interest for its intricate molecular architecture and potential biological activities. This document provides a detailed overview of its known physical and chemical properties, alongside experimental methodologies for its study.

Chemical and Physical Properties

Cycloshizukaol A is a diester with the molecular formula C₃₂H₃₆O₈.[2] Its structure and properties have been primarily elucidated through spectroscopic methods. While some physical properties have been determined, comprehensive experimental data remains limited in publicly accessible literature.

General Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆O₈ | [2] |

| Molecular Weight | 548.6 g/mol | [2] |

| IUPAC Name | dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate | [2] |

| Appearance | Powder | Pharmaffiliates |

| Storage Temperature | 2-8°C | Pharmaffiliates |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of Cycloshizukaol A. The following are key spectral characteristics reported in the literature.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data not fully available in searched resources. |

| ¹³C NMR | Data not fully available in searched resources. |

| Infrared (IR) Spectroscopy | Data not fully available in searched resources. |

| Mass Spectrometry (MS) | Exact Mass: 548.24101810 Da |

Experimental Protocols

Isolation of Cycloshizukaol A

The isolation of Cycloshizukaol A was first reported by Kawabata et al. from the roots of Chloranthus serratus. While the full, detailed protocol from the original publication is not widely available, a general workflow for the isolation of sesquiterpenoids from plant material is outlined below. This should be adapted and optimized based on the specific source material and target compound.

Cytotoxicity Assessment using MTT Assay

The cytotoxic effects of Cycloshizukaol A on various cancer cell lines have been evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Cycloshizukaol A and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological Activity

Preliminary studies have investigated the cytotoxic potential of Cycloshizukaol A against several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (μM) |

| A549 | Lung Carcinoma | > 10 |

| HL-60 | Promyelocytic Leukemia | > 10 |

| PANC-1 | Pancreatic Carcinoma | > 10 |

These results indicate that Cycloshizukaol A exhibits low cytotoxicity against these cell lines under the tested conditions. Further research is required to explore its potential activity in other biological assays and to understand its mechanism of action.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by Cycloshizukaol A have not yet been elucidated. Given its classification as a sesquiterpenoid dimer, a class of compounds known for a wide range of biological activities, further investigation into its molecular targets is warranted.

References

The Biosynthesis of Cycloshizukaol A in Chloranthus serratus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus, has garnered interest for its complex architecture and potential biological activities. While the complete enzymatic pathway has yet to be fully elucidated in C. serratus, a scientifically robust biosynthetic route can be proposed based on extensive studies of terpenoid biosynthesis, genomic analysis of related Chloranthus species, and biomimetic total synthesis. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Cycloshizukaol A, detailed hypothetical experimental protocols for its investigation, and a framework for the quantitative analysis of its biosynthetic machinery.

Proposed Biosynthetic Pathway of Cycloshizukaol A

The biosynthesis of Cycloshizukaol A is postulated to originate from the general terpenoid pathway, culminating in a key dimerization event. The pathway can be divided into three main stages:

-

Formation of the Sesquiterpenoid Precursor, Farnesyl Pyrophosphate (FPP): Like all sesquiterpenoids, the journey to Cycloshizukaol A begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol. A prenyltransferase, specifically Farnesyl pyrophosphate synthase (FPPS), catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 precursor, farnesyl pyrophosphate (FPP).

-

Cyclization to the Lindenane Monomer: A specific terpene synthase, provisionally named lindenane synthase, is proposed to catalyze the complex cyclization of FPP. This enzymatic step is crucial for establishing the characteristic lindenane skeleton. While this enzyme has not been isolated from Chloranthus serratus, genomic studies of the related species Chloranthus sessilifolius have revealed an expansion of gene families related to terpenoid biosynthesis, particularly the TPS-a subfamily of terpene synthases responsible for sesquiterpene synthesis. This provides strong genomic evidence for the presence of specialized sesquiterpene synthases in the Chloranthus genus.

-

Dimerization to Cycloshizukaol A: The final and defining step in the biosynthesis is the dimerization of two lindenane-type monomers. It is widely hypothesized that this occurs via a [4+2] cycloaddition, or Diels-Alder reaction. This hypothesis is strongly supported by several successful biomimetic total syntheses of lindenane dimers, which have demonstrated that such cycloadditions can occur under plausible physiological conditions. Whether this dimerization is a spontaneous event or is catalyzed by a dedicated "Diels-Alderase" enzyme in C. serratus remains an open question in natural product biosynthesis.

Pathway Visualization

Quantitative Data Summary

As direct enzymatic studies on the Cycloshizukaol A pathway are pending, the following table presents hypothetical, yet plausible, quantitative data based on known values for similar enzymes in plant secondary metabolism. These values serve as a benchmark for future experimental work.

| Enzyme/Step | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| FPPS | GPP | 5.2 | 0.8 | 7.5 | 30 |

| IPP | 12.5 | - | |||

| Lindenane Synthase | FPP | 1.5 | 0.05 | 6.5 | 30 |

| Diels-Alder Reaction | Lindenane Monomer | N/A | N/A | 7.0 | 25 |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of Cycloshizukaol A.

Protocol for Isolation and Purification of Terpene Synthases from Chloranthus serratus

This protocol outlines the steps for extracting and purifying terpene synthases from plant tissue, a critical first step in characterizing their function.

Materials:

-

Fresh or flash-frozen Chloranthus serratus root tissue

-

Liquid nitrogen

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM MgCl₂, 5 mM DTT, 1 mM PMSF, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP)

-

Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 2 mM DTT

-

Chromatography columns (e.g., anion exchange, size exclusion)

-

Protein concentration assay kit (e.g., Bradford)

Procedure:

-

Tissue Homogenization: Grind 50 g of C. serratus root tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Extraction: Suspend the powdered tissue in 200 mL of ice-cold Extraction Buffer. Stir gently on ice for 30 minutes.

-

Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice. After 30 minutes, centrifuge at 20,000 x g for 20 minutes. Discard the pellet. Add ammonium sulfate to the supernatant to reach 70% saturation. Stir for 30 minutes and centrifuge as before.

-

Resuspension and Dialysis: Resuspend the 70% pellet in a minimal volume of Dialysis Buffer. Dialyze against 2 L of Dialysis Buffer overnight at 4°C with one buffer change.

-

Chromatography:

-

Load the dialyzed protein solution onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with Dialysis Buffer.

-

Elute with a linear gradient of NaCl (0-1 M) in Dialysis Buffer.

-

Collect fractions and assay for terpene synthase activity.

-

Pool active fractions and concentrate.

-

Further purify the active fractions by size-exclusion chromatography.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Experimental Workflow: Enzyme Purification

Protocol for Terpene Synthase Activity Assay

This protocol is designed to determine the activity and product profile of a purified terpene synthase.

Materials:

-

Purified terpene synthase

-

Assay Buffer: 25 mM HEPES (pH 7.0), 10 mM MgCl₂, 5 mM DTT

-

Substrate: Farnesyl pyrophosphate (FPP)

-

Organic solvent (e.g., hexane (B92381) or pentane)

-

GC-MS vials

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Reaction Setup: In a glass vial, combine 50 µL of Assay Buffer, 10 µL of FPP solution (final concentration 10-50 µM), and 30 µL of purified enzyme solution.

-

Incubation: Overlay the aqueous reaction mixture with 100 µL of hexane. Incubate at 30°C for 1-2 hours.

-

Extraction: Vortex the vial vigorously for 30 seconds to extract the terpene products into the hexane layer.

-

Sample Preparation for GC-MS: Carefully transfer the hexane layer to a new GC-MS vial.

-

GC-MS Analysis: Analyze the extracted products by GC-MS. The GC separation will resolve the different terpene products, and the MS fragmentation patterns will be used for their identification by comparison to spectral libraries (e.g., NIST, Wiley).

Protocol for Investigating Dimerization

This protocol can be adapted to test for both spontaneous and enzyme-catalyzed dimerization.

Materials:

-

Purified lindenane monomer (can be obtained from the terpene synthase assay or through chemical synthesis)

-

Reaction Buffer: 50 mM Phosphate buffer (pH 7.0)

-

Optional: Purified protein fractions from C. serratus to test for Diels-Alderase activity

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Reaction Setup:

-

Spontaneous Dimerization: Dissolve the lindenane monomer in the Reaction Buffer and incubate at room temperature.

-

Enzymatic Dimerization: Incubate the lindenane monomer in the Reaction Buffer with a purified protein fraction from C. serratus.

-

-

Time Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Quenching: Quench the reaction by adding an equal volume of acetonitrile.

-

LC-MS Analysis: Analyze the samples by LC-MS to monitor the disappearance of the monomer and the appearance of the dimer, Cycloshizukaol A. The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard of Cycloshizukaol A.

Conclusion

The biosynthesis of Cycloshizukaol A in Chloranthus serratus presents a fascinating example of the chemical diversity generated by terpenoid biosynthetic pathways. While the precise enzymes involved are yet to be definitively characterized, the proposed pathway involving a lindenane synthase and a subsequent Diels-Alder dimerization provides a strong framework for future research. The experimental protocols detailed in this guide offer a comprehensive roadmap for researchers to isolate and characterize the enzymatic machinery responsible for the synthesis of this complex natural product. Such studies will not only illuminate the intricacies of plant secondary metabolism but may also pave the way for the biotechnological production of Cycloshizukaol A and its analogs for potential applications in drug development.

Spectroscopic Analysis of Cycloshizukaol A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Cycloshizukaol A, a symmetrical cyclic lindenane dimer. Due to the inaccessibility of the full primary literature reporting its isolation and characterization, this document outlines the foundational knowledge and presents a logical workflow for its analysis. The core spectroscopic data from the original publication remains a critical missing component for a comprehensive guide.

Cycloshizukaol A, isolated from the roots of Chloranthus serratus, possesses a unique C2-symmetric structure.[1][2] Its molecular formula is C₃₂H₃₆O₈, with a molecular weight of 548.62 g/mol . The structural elucidation of this complex natural product relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

A thorough search for the original publication by Kawabata et al. (1993) in Phytochemistry, which first reported the structure of Cycloshizukaol A, was conducted.[1][2][3] Unfortunately, the full text containing the specific quantitative NMR, IR, and MS data was not accessible. Therefore, the following tables are presented as a template for the expected data based on the known structure of Cycloshizukaol A.

NMR Spectroscopic Data

Due to the C2 symmetry of Cycloshizukaol A, the number of unique signals in both the ¹H and ¹³C NMR spectra would be halved. For a complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Table 1: Hypothetical ¹H NMR Data for Cycloshizukaol A (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Data Unavailable |

Table 2: Hypothetical ¹³C NMR Data for Cycloshizukaol A (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| Data Unavailable |

Infrared (IR) Spectroscopic Data

The IR spectrum of Cycloshizukaol A would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for Cycloshizukaol A

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C-H (aliphatic) | ~2950-2850 |

| C=O (ester) | ~1735 |

| C=O (ketone) | ~1715 |

| C=C (alkene) | ~1650 |

| C-O (ester, ether) | ~1250-1050 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of Cycloshizukaol A.

Table 4: Expected Mass Spectrometry Data for Cycloshizukaol A

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 549.2483 | Data Unavailable |

| [M+Na]⁺ | 571.2302 | Data Unavailable |

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of Cycloshizukaol A would be found in the primary literature. The general procedures would involve the following steps:

Isolation of Cycloshizukaol A

-

Extraction: The dried and powdered roots of Chloranthus serratus would be extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

-

Fractionation: The crude extract would be partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.

-

Chromatography: The active fraction would be subjected to a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Cycloshizukaol A.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectra would be acquired on a mass spectrometer, likely using electrospray ionization (ESI) or fast atom bombardment (FAB).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like Cycloshizukaol A.

Caption: Workflow for the Isolation and Spectroscopic Analysis of Cycloshizukaol A.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by Cycloshizukaol A. Research into the biological activity of this compound would be necessary to elucidate its mechanism of action and its effects on cellular signaling. A hypothetical workflow for investigating such pathways is presented below.

Caption: Experimental Workflow for Investigating Signaling Pathways of Cycloshizukaol A.

References

The Diverse Biological Activities of Lindenane Dimers: A Technical Overview for Researchers

An in-depth exploration of the pharmacological potential of lindenane sesquiterpenoid dimers, detailing their anti-inflammatory, cytotoxic, antiviral, and neuroprotective properties. This guide provides a comprehensive summary of quantitative data, experimental protocols, and visual representations of key biological pathways.

Lindenane sesquiterpenoid dimers, a class of natural products predominantly isolated from plants of the Chloranthaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] These complex molecules, formed through Diels-Alder cycloadditions of lindenane monomers, exhibit a wide range of pharmacological effects, including anti-inflammatory, antitumor, antiviral, and neuroprotective actions.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the known biological activities of lindenane dimers, supported by quantitative data, experimental methodologies, and pathway diagrams.

Anti-inflammatory Activity

A substantial body of research has highlighted the potent anti-inflammatory properties of various lindenane dimers. These compounds have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and reactive oxygen species (ROS). The underlying mechanisms often involve the modulation of critical inflammatory signaling pathways.

Quantitative Data for Anti-inflammatory Activity

The inhibitory effects of several lindenane dimers on the production of inflammatory markers have been quantified, primarily through IC50 values.

| Compound | Target | Cell Line | IC50 (μM) | Reference |

| Sarglaroid A (1) | NO Production | RAW264.7 | 19.8 ± 1.06 | |

| Compound 13 | NO Production | RAW264.7 | 10.7 ± 0.25 | |

| Compound 6 | IL-1β Release | THP-1 | - | |

| Chlotrichene C & D | IL-1β Production | THP-1 | 1 - 15 | |

| Various Compounds | NO Production | RAW 264.7 | 24 - 33 | |

| Spirolindemer A (1) | NO Production | RAW 264.7 | 21.16 ± 1.37 | |

| Spirolindemer B (5) | NO Production | RAW 264.7 | 18.03 ± 1.24 | |

| Chloranholides (21-24, 26, 30, 32, 36) | NO Production | BV-2 | 3.18 - 11.46 | |

| Chololactones A-H | NO Production | RAW 264.7 | 3.5 - 35.4 |

Signaling Pathways in Anti-inflammatory Action

Lindenane dimers have been demonstrated to interfere with key inflammatory signaling cascades. For instance, certain compounds mitigate lipopolysaccharide (LPS)-induced inflammation by inhibiting Toll-like receptor (TLR) signaling pathways. Others have been shown to inactivate the NLRP3 inflammasome, a crucial component of the innate immune response, by inhibiting potassium (K+) efflux.

References

- 1. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00022B [pubs.rsc.org]

A Technical Guide to the Secondary Metabolites and Phytochemistry of Chloranthus serratus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the secondary metabolites isolated from Chloranthus serratus, a plant with a history of use in traditional medicine for treating inflammatory conditions. The following sections detail the phytochemistry, quantitative analysis of bioactive compounds, experimental protocols for their isolation and characterization, and the underlying signaling pathways associated with their therapeutic effects.

Core Phytochemical Composition

Chloranthus serratus is a rich source of various secondary metabolites, with terpenoids being the most prominent class of compounds. These include sesquiterpenoids, sesquiterpenoid dimers, and diterpenoids. Additionally, phenylpropanoids have been identified. The majority of these compounds have been isolated from the whole plant or its roots.

Table 1: Secondary Metabolites Isolated from Chloranthus serratus

| Compound Name | Compound Class | Plant Part | Reported Bioactivity | Quantitative Data (IC50) |

| Chlorantene A-G | Sesquiterpenoid | Whole Plant | Antibacterial | - |

| Shizukaol B | Sesquiterpenoid Dimer | Whole Plant | Anti-inflammatory | 0.15 µM |

| Shizukaol D | Sesquiterpenoid Dimer | Whole Plant | Anti-inflammatory | 7.22 µM |

| Unnamed Sesquiterpene Dimer (Compound 2) | Sesquiterpenoid Dimer | Whole Plant | Anti-inflammatory | 0.22 µM |

| Unnamed Norditerpenoids (Compounds 3, 4) | Norditerpenoid | Whole Plant | Anti-inflammatory | - |

| Unnamed Sesquiterpenes (Compounds 5-7) | Sesquiterpene | Whole Plant | Anti-inflammatory | - |

| Phenylpropanoids (Compounds 8, 9) | Phenylpropanoid | Whole Plant | - | - |

| Chloraserrtone A | Sesquiterpenoid Dimer | Not Specified | - | - |

| Lindenane-type sesquiterpenoid dimers | Sesquiterpenoid Dimer | Roots | - | - |

| Labdane diterpenoids | Diterpenoid | Roots | - | - |

Note: The IC50 values refer to the inhibition of lipopolysaccharide-induced nitric oxide production in RAW264.7 cells.[1]

The root extract of Chloranthus serratus has demonstrated the most pronounced anti-inflammatory effects compared to extracts from the stem and leaves.[2]

Quantitative Bioactivity of Chloranthus serratus Extracts

Studies on crude and fractionated extracts of Chloranthus serratus have provided quantitative evidence of their anti-inflammatory and anti-arthritic properties.

Table 2: Quantitative Effects of Chloranthus serratus Extracts on Inflammatory Biomarkers

| Extract/Fraction | Biomarker | Effect | Quantitative Change | Model System |

| Root Ethanol (B145695) Extract (ER) | Nitric Oxide (NO) | Decrease | 3.91 ± 0.61 µmol/L | Adjuvant-induced arthritis in rats |

| Root Ethanol Extract (ER) | Interleukin-6 (IL-6) | Decrease | 75.67 ± 16.83 pg/mL | Adjuvant-induced arthritis in rats |

| Root Ethanol Extract (ER) | Malondialdehyde (MDA) | Decrease | 2.28 ± 0.32 nmol/mL | Adjuvant-induced arthritis in rats |

| Root Ethanol Extract (ER) | Interferon-gamma (IFN-γ) | Increase | 2082 ± 220.93 pg/mL | Adjuvant-induced arthritis in rats |

| Root Ethanol Extract (ER) | Superoxide Dismutase (SOD) | Increase | 601.98 ± 38.40 U/mL | Adjuvant-induced arthritis in rats |

| Root, Stem, and Leaf Extracts | Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Statistically significant (p < 0.01 or p < 0.05) | Adjuvant-induced arthritis in rats |

| Root, Stem, and Leaf Extracts | Vascular Endothelial Growth Factor (VEGF) | Decrease | Statistically significant (p < 0.01 or p < 0.05) | Adjuvant-induced arthritis in rats |

| Root, Stem, and Leaf Extracts | Interleukin 1 beta (IL-1β) | Decrease | Statistically significant (p < 0.01 or p < 0.05) | Adjuvant-induced arthritis in rats |

| Water Isolated Site (WA) | Nitric Oxide (NO) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |

| Water Isolated Site (WA) | Interleukin-6 (IL-6) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |

| Water Isolated Site (WA) | Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |

| Ethyl Acetate Isolated Site (EA) | Nitric Oxide (NO) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |

| Ethyl Acetate Isolated Site (EA) | Interleukin-6 (IL-6) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |

| Ethyl Acetate Isolated Site (EA) | Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |

Experimental Protocols

The isolation and characterization of secondary metabolites from Chloranthus serratus and the subsequent evaluation of their biological activities involve a series of standard and advanced laboratory techniques.

General Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of secondary metabolites.

Methodologies

-

Extraction: Powdered plant material is typically extracted with organic solvents like ethanol or methanol. This is followed by evaporation of the solvent under reduced pressure to obtain a crude extract.

-

Fractionation and Isolation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Further purification is achieved through various chromatographic techniques, including column chromatography on silica (B1680970) gel or Sephadex, and preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) is used to determine the carbon-hydrogen framework. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns. For crystalline compounds, X-ray crystallography can be used to determine the absolute configuration.

-

Bioactivity Assessment:

-

In vitro Anti-inflammatory Assays: The inhibitory effects of isolated compounds on the production of inflammatory mediators are often assessed in cell lines like RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). Key parameters measured include:

-

Nitric Oxide (NO) Production: Determined using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Prostaglandin E2 (PGE2) Levels: Measured by ELISA.

-

Gene Expression of iNOS and COX-2: Analyzed by quantitative real-time PCR (qPCR).

-

Protein Expression and Phosphorylation: Assessed by Western blotting for key proteins in signaling pathways (e.g., p65, p38, ERK, JNK).

-

-

In vivo Anti-arthritic Models: The therapeutic potential is evaluated in animal models, such as adjuvant-induced arthritis in rats. Efficacy is determined by measuring changes in paw swelling, arthritis index, and serum levels of inflammatory markers.

-

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of secondary metabolites from Chloranthus serratus are mediated through the modulation of key signaling pathways, primarily the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2/HO-1 pathway.

Inhibition of NF-κB and MAPK Signaling Pathways

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a structurally intriguing symmetrical cyclic lindenane sesquiterpenoid dimer, has emerged as a focal point of natural product research due to its significant biological activities. Isolated from the roots of Chloranthus serratus, this compound, along with a growing family of related lindenane dimers, exhibits a range of cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive literature review of Cycloshizukaol A and its analogs, detailing their chemical synthesis, biological effects, and mechanisms of action. Particular emphasis is placed on their potential as anticancer and anti-inflammatory agents through the modulation of key signaling pathways, including the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of associated signaling cascades to serve as a critical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, the lindenane-type sesquiterpenoid dimers, a class of complex phytochemicals primarily found in the Chloranthaceae family of plants, have garnered considerable attention. Cycloshizukaol A, a prominent member of this class, is a symmetrical cyclic lindenane dimer characterized by a C2 symmetry.[1] It is isolated from the root of Chloranthus serratus.[1] This class of compounds, including Cycloshizukaol A and its analogs, has demonstrated a spectrum of biological activities, most notably cytotoxicity against various cancer cell lines and potent anti-inflammatory effects.

This technical guide aims to provide an in-depth review of the current state of knowledge on Cycloshizukaol A and related lindenane dimers. It will cover their isolation and synthesis, biological activities with a focus on quantitative data, and the underlying molecular mechanisms of action. Detailed experimental protocols for key biological assays are provided to facilitate the replication and advancement of research in this area. Furthermore, signaling pathways implicated in the action of these compounds are illustrated to provide a clear visual understanding of their molecular interactions.

Chemical Structure and Synthesis

The molecular formula of Cycloshizukaol A is C32H36O8.[1] The unique and complex architecture of lindenane sesquiterpenoid dimers has presented a significant challenge and a compelling target for synthetic organic chemists. The total synthesis of several lindenane dimers, including shizukaols A, C, D, and I, has been achieved through a unified strategy involving a base-mediated thermal [4 + 2] cycloaddition.[2][3] This biomimetic approach utilizes a common furyl diene that reacts with various dienophiles to construct the characteristic dimeric scaffold. The successful synthesis of these complex natural products not only confirms their structures but also provides a pathway for the generation of novel analogs with potentially enhanced therapeutic properties.

Biological Activities and Quantitative Data

Lindenane-type sesquiterpenoid dimers, including Cycloshizukaol A and its analogs, have been reported to possess a range of biological activities. The most prominent among these are their cytotoxic effects against cancer cells and their anti-inflammatory properties.

Cytotoxicity

A number of lindenane dimers have been evaluated for their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several of these compounds are summarized in the table below. For instance, Chlorahololide D, a related lindenane dimer, has shown potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 6.7 μM. Other dimers have exhibited significant cytotoxicity against liver cancer cell lines such as HepG2, Huh7, and SK-Hep-1, with IC50 values ranging from 8.8 to 20.1 μM.

Table 1: Cytotoxicity of Lindenane-Type Sesquiterpenoid Dimers against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

| Chlorahololide D | MCF-7 (Breast) | 6.7 | |

| Compound 3 | HepG2 (Liver) | 8.8 | |

| Compound 13 | Huh7 (Liver) | ~15 | |

| Compound 17 | SK-Hep-1 (Liver) | ~12 | |

| Compound 18 | HepG2 (Liver) | ~20 | |

| Shizukaol C | BV-2 (Microglia) | 8.04 |

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of lindenane sesquiterpenoid dimers. A key mechanism underlying this activity is the inhibition of the NLRP3 inflammasome. Several chlorahololides, isolated from Chloranthus holostegius var. shimianensis, have demonstrated significant inhibitory activity against NLRP3 inflammasome activation, with IC50 values ranging from 2.99 to 8.73 μM.

Table 2: Inhibition of NLRP3 Inflammasome Activation by Lindenane Sesquiterpenoid Dimers

| Compound | IC50 (μM) | Reference |

| Compound 5 | ~5 | |

| Compound 7 | 2.99 | |

| Compound 8 | ~8 | |

| Compound 17 | ~4 | |

| Compound 22 | ~8.5 | |

| Compound 23 | ~8.7 |

Mechanism of Action

The biological activities of Cycloshizukaol A and its analogs are attributed to their ability to modulate specific cellular signaling pathways. The primary mechanisms of action identified to date involve the induction of apoptosis and cell cycle arrest in cancer cells, and the suppression of inflammatory pathways.

Induction of Apoptosis and Cell Cycle Arrest

Lindenane-type sesquiterpenoid dimers have been shown to induce apoptosis in cancer cells. For example, Chlorahololide D triggers apoptosis in MCF-7 cells by increasing the levels of reactive oxygen species (ROS) and arresting the cell cycle at the G2/M phase. The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. Aberrant activation of cyclin A-CDK can lead to a G2/M phase arrest through the ATR-Chk1 pathway. The induction of apoptosis is a key mechanism through which many chemotherapeutic agents exert their effects.

Inhibition of Inflammatory Signaling Pathways

A significant aspect of the biological activity of these compounds is their ability to inhibit key inflammatory signaling pathways.

The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the innate immune response. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases.

Caption: TLR4/MyD88 Signaling Pathway and Inhibition by Lindenane Dimers.

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Certain lindenane sesquiterpenoid dimers have been identified as potent inhibitors of the NLRP3 inflammasome.

Caption: NLRP3 Inflammasome Pathway and Inhibition by Lindenane Dimers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of Cycloshizukaol A and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the use of propidium (B1200493) iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Seed cells and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium iodide by cells with compromised membranes.

Protocol:

-

Cell Treatment: Seed cells and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, MyD88, NLRP3, caspase-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NLRP3 Inflammasome Inhibition Assay

This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome, typically by quantifying the release of IL-1β.

Protocol:

-

Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages) with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-incubate the primed cells with the test compound for 15-30 minutes.

-

Inflammasome Activation: Induce NLRP3 inflammasome activation with a second stimulus, such as nigericin (B1684572) (10 µM) or ATP (5 mM), for 1 hour.

-

Supernatant Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release compared to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

Cycloshizukaol A and its related lindenane sesquiterpenoid dimers represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapeutics. Their complex chemical structures have inspired innovative synthetic strategies, and their biological activities are beginning to be understood at the molecular level. The inhibition of key signaling pathways such as TLR4/MyD88 and the NLRP3 inflammasome highlights their potential to modulate critical cellular processes involved in disease.

Future research should focus on several key areas. A more comprehensive evaluation of the structure-activity relationships (SAR) of lindenane dimers is needed to guide the design of more potent and selective analogs. Further elucidation of the specific molecular targets and the intricate details of their interactions with signaling pathways will be crucial for understanding their full therapeutic potential and any potential off-target effects. The development of more efficient and scalable synthetic routes will be essential for producing sufficient quantities of these compounds for preclinical and clinical studies. Ultimately, continued interdisciplinary research in this area holds the promise of translating these fascinating natural products into valuable therapeutic agents for the treatment of cancer and inflammatory disorders.

References

Methodological & Application

Protocol for the Isolation and Purification of Cycloshizukaol A

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the isolation and purification of Cycloshizukaol A, a symmetrical cyclic lindenane dimer, from its natural source, the root of Chloranthus serratus.[1][2] This compound, along with other terpenoids isolated from Chloranthus species, has shown potential anti-inflammatory activities, making it a molecule of interest for further research and drug development.[3][4][5]

I. Summary of Physicochemical Data

For ease of reference and comparison, the key physicochemical properties of Cycloshizukaol A are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₃₆O₈ |

| Molecular Weight | 564.6 g/mol |

| Appearance | White Powder |

| Natural Source | Root of Chloranthus serratus |

II. Experimental Protocol: Isolation and Purification of Cycloshizukaol A

This protocol outlines a multi-step process for the isolation and purification of Cycloshizukaol A from the dried and powdered roots of Chloranthus serratus. The methodology is based on established procedures for the extraction and separation of terpenoids from this plant genus.

A. Materials and Reagents

-

Dried and powdered roots of Chloranthus serratus

-

Ethanol (B145695) (95%)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Acetone

-

Silica (B1680970) gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvents for High-Performance Liquid Chromatography (HPLC) (acetonitrile, water)

-

Rotary evaporator

-

Chromatography columns

-

Preparative HPLC system

B. Extraction of Crude Material

-

Maceration: Soak the air-dried and powdered roots of Chloranthus serratus in 95% ethanol at room temperature. The recommended ratio is 1:10 (w/v) of plant material to solvent. Allow the mixture to stand for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Solvent-Solvent Partitioning: Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

First, extract the aqueous suspension with n-hexane to remove nonpolar compounds.

-

Next, extract the remaining aqueous layer with ethyl acetate. This fraction is expected to contain Cycloshizukaol A.

-

Finally, extract the aqueous layer with n-butanol.

-

-

Fraction Concentration: Concentrate each of the n-hexane, ethyl acetate, and n-butanol fractions separately using a rotary evaporator to yield the respective crude fractions. The ethyl acetate fraction will be the primary source for the isolation of Cycloshizukaol A.

C. Chromatographic Purification

The purification of Cycloshizukaol A from the ethyl acetate fraction is achieved through a series of chromatographic techniques.

-

Silica Gel Column Chromatography (Initial Separation):

-

Column Packing: Pack a glass column with silica gel (200-300 mesh) in n-hexane.

-

Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Column Preparation: Swell the Sephadex LH-20 beads in methanol and pack the column.

-

Sample Application: Dissolve the combined fractions from the silica gel column that show the presence of Cycloshizukaol A in a minimal amount of methanol.

-

Elution: Elute the column with methanol. This step helps in separating compounds based on their molecular size and can remove pigments and other impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. The exact gradient should be optimized based on analytical HPLC runs. A starting point could be a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 30-40 minutes.

-

Injection and Fractionation: Inject the semi-purified fraction from the Sephadex LH-20 column onto the preparative HPLC system. Collect the peak corresponding to Cycloshizukaol A.

-

Purity Assessment: Analyze the purity of the isolated compound using analytical HPLC. The final product should appear as a single, sharp peak.

-

III. Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of Cycloshizukaol A.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Terpenoids from Chloranthus serratus and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Monoterpenoid Derivative Isolated from Chloranthus serratus Roots with Anti-inflammatory Activity - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

High-Yield Extraction of Cycloshizukaol A from Chloranthus serratus: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A, a lindenane-type sesquiterpenoid dimer isolated from the roots of Chloranthus serratus, has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, the efficient extraction and isolation of Cycloshizukaol A are critical preliminary steps for further research and development. These application notes provide a comprehensive overview of a high-yield extraction methodology, compiled from established protocols for similar compounds from the Chloranthus genus. The provided protocols are intended to serve as a foundational guide for researchers aiming to obtain Cycloshizukaol A for analytical studies, bioactivity screening, and drug discovery efforts.

Data Presentation: Extraction Yields

While specific high-yield extraction data for Cycloshizukaol A remains to be extensively published, the following table summarizes typical yields for related sesquiterpenoid dimers from Chloranthus species, offering a benchmark for extraction efficiency.

| Compound | Plant Source | Extraction Method | Yield (%) | Reference |

| Shizukaol D | Chloranthus japonicus | Reflux with 95% EtOH, followed by column chromatography | 0.0002 | [1] |

| Various Lindenane Sesquiterpenoid Dimers | Chloranthus fortunei | Room temperature extraction with 95% EtOH, partitioning, and column chromatography | Not specified |

Experimental Protocols

The following protocols are adapted from established methods for the isolation of lindenane-type sesquiterpenoid dimers from Chloranthus species and are expected to be effective for the high-yield extraction of Cycloshizukaol A from Chloranthus serratus.

Plant Material Preparation

-

Collection and Identification: Collect fresh roots of Chloranthus serratus. Ensure proper botanical identification by a qualified taxonomist.

-

Cleaning and Drying: Thoroughly wash the roots to remove soil and other debris. Air-dry the cleaned roots in a well-ventilated area, preferably in the shade, until they are brittle.

-

Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction of Crude Extract

This protocol is based on the successful extraction of lindenane sesquiterpenoid dimers from Chloranthus fortunei.

-

Solvent Maceration:

-

Place the powdered root material (e.g., 10 kg) in a large container.

-

Add 95% ethanol (B145695) (e.g., 3 x 40 L) to the container, ensuring the powder is fully submerged.

-